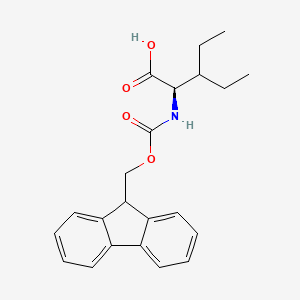

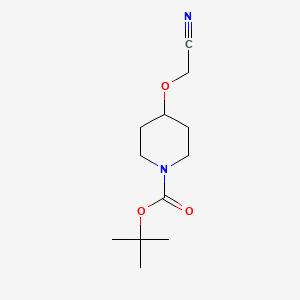

(R)-Fmoc-2-amino-3-ethyl-pentanoic acid, 99% (Fmoc-D-Nva(3-Et)-OH)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

R-Fmoc-2-amino-3-ethyl-pentanoic acid, 99% (Fmoc-D-Nva(3-Et)-OH) is a synthetic amino acid derivative with a wide range of applications in biochemistry and pharmacology. It is a chiral molecule with a high degree of stereochemical purity and is used as a building block in peptide synthesis. It is also used in the production of drugs, vitamins, and other compounds. In addition, it has been used in the development of novel catalysts for organic synthesis.

科学的研究の応用

HIV-Protease Assay Development : This compound was used in the development of a selective HIV-protease assay, where a protected derivative was utilized for solid-phase peptide synthesis of oligopeptides. These peptides served as sequence-specific chromogenic protease substrates, enabling the spectrophotometric detection of HIV-protease activity (Badalassi et al., 2002).

Enantioselective Separation and Determination : It was also involved in the enantioselective separation and determination of secondary amino acids. Its derivatization with 9-fluorenylmethyl chloroformate (FMOC) was critical in this process, enhancing the sensitivity and allowing the detection of trace level enantiomeric impurities in amino acids (Żukowski et al., 1992).

Fabrication of Functional Materials : Its modification with the Fmoc group was found significant in the self-assembly of functional molecules, such as in cell cultivation, bio-templating, and drug delivery applications (Tao et al., 2016).

High-Performance Liquid Chromatography (HPLC) : This compound was assessed for its applicability in biological research through reversed-phase HPLC for assaying physiological amino acid concentrations in biological fluids (Fürest et al., 1990).

Solid Phase Peptide Synthesis : It played a role in solid phase peptide synthesis, offering unique opportunities for bioorganic chemistry through a variety of solid supports, linkages, and side chain protecting groups (Fields & Noble, 2009).

Supramolecular Hydrogels in Biomedical Field : The fluorenylmethoxycarbonyl (FMOC) functionalization of amino acids, including this compound, has been utilized in the creation of supramolecular hydrogels. These materials are extensively used in the biomedical field due to their biocompatible and biodegradable properties, with applications in antimicrobial activity and drug delivery systems (Croitoriu et al., 2021).

作用機序

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body

Mode of Action

The exact mode of action of ®-Fmoc-2-amino-3-ethyl-pentanoic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been found to interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, and alteration of cellular signaling pathways .

Biochemical Pathways

Compounds with similar structures have been found to be involved in various metabolic processes

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been found to exert various biological effects, including antioxidant activity and modulation of cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

特性

IUPAC Name |

(2R)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-14(4-2)20(21(24)25)23-22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDUOAKEZPAHOK-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Fmoc-2-amino-3-ethyl-pentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)

![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)

![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)